34805-19-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

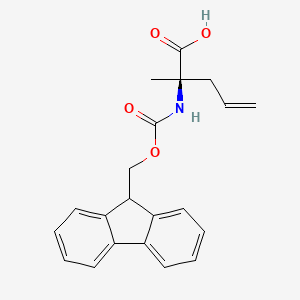

Boc-Tyr(Bzl)-OSu, or Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester, is a laboratory chemical used in the synthesis of substances12. It has a molecular formula of C25H28N2O7 and a molecular weight of 468.50 g/mol12.

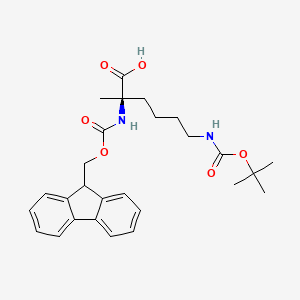

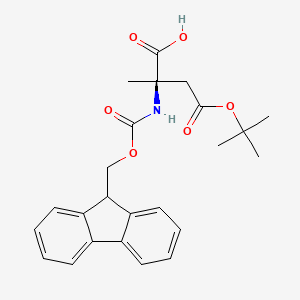

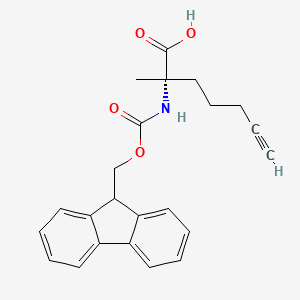

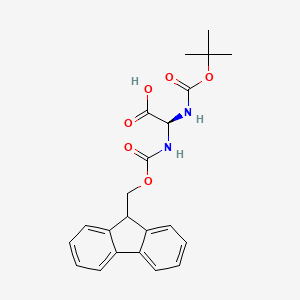

Molecular Structure Analysis

The empirical formula of Boc-Tyr(Bzl)-OSu is C25H28N2O74. The SMILES string representation of its structure is CC(C)(C)OC(=O)NC@@Hcc1)C(=O)ON3C(=O)CCC3=O4.

Physical And Chemical Properties Analysis

Boc-Tyr(Bzl)-OSu is a white to off-white powder2. It has a melting point range of 144-153 °C2. It’s recommended to store it at -20 °C2.

Aplicaciones Científicas De Investigación

- Specific Scientific Field : Organic Chemistry, specifically Peptide Synthesis .

- Summary of the Application : Boc-Tyr(Bzl)-OSu is used as a building block in the synthesis of peptides. Peptides are short chains of amino acids that can serve a wide variety of functions in the body, and synthesizing them in the lab can help researchers study their properties or develop new drugs .

- Methods of Application or Experimental Procedures : In peptide synthesis, Boc-Tyr(Bzl)-OSu would be added to a growing peptide chain in a reaction that forms a peptide bond. The Boc group protects the amino group of the tyrosine residue during the reaction, and the benzyl (Bzl) group protects the tyrosine’s phenolic OH group. After the peptide bond is formed, these protecting groups can be removed to yield the final peptide .

- Results or Outcomes : The outcome of this process is a peptide that includes a tyrosine residue. The exact properties of the peptide would depend on its sequence and structure, which in turn depend on the other amino acids used in the synthesis .

- Specific Scientific Field : Organic Chemistry, specifically Peptide Synthesis .

- Summary of the Application : Boc-Tyr(Bzl)-OSu is used as a building block in the synthesis of peptides. It’s particularly useful in Boc Solid Phase Peptide Synthesis (SPPS), where it can be used to add a tyrosine residue to a growing peptide chain .

- Methods of Application or Experimental Procedures : In Boc SPPS, Boc-Tyr(Bzl)-OSu is added to the peptide chain in a reaction that forms a peptide bond. The Boc group protects the amino group of the tyrosine residue during the reaction, and the benzyl (Bzl) group protects the tyrosine’s phenolic OH group. After the peptide bond is formed, these protecting groups can be removed to yield the final peptide .

- Results or Outcomes : The outcome of this process is a peptide that includes a tyrosine residue. The exact properties of the peptide would depend on its sequence and structure, which in turn depend on the other amino acids used in the synthesis .

- Specific Scientific Field : Organic Chemistry, specifically Peptide Synthesis .

- Summary of the Application : Boc-Tyr(Bzl)-OSu is used as a building block in the synthesis of peptides. It’s particularly useful in Boc Solid Phase Peptide Synthesis (SPPS), where it can be used to add a tyrosine residue to a growing peptide chain .

- Methods of Application or Experimental Procedures : In Boc SPPS, Boc-Tyr(Bzl)-OSu is added to the peptide chain in a reaction that forms a peptide bond. The Boc group protects the amino group of the tyrosine residue during the reaction, and the benzyl (Bzl) group protects the tyrosine’s phenolic OH group. After the peptide bond is formed, these protecting groups can be removed to yield the final peptide .

- Results or Outcomes : The outcome of this process is a peptide that includes a tyrosine residue. The exact properties of the peptide would depend on its sequence and structure, which in turn depend on the other amino acids used in the synthesis .

Safety And Hazards

According to the safety data sheet, Boc-Tyr(Bzl)-OSu is not classified as a hazardous substance or mixture1. However, in case of skin contact, it’s advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration1.

Direcciones Futuras

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for the most detailed and accurate information.

Propiedades

Número CAS |

34805-19-1 |

|---|---|

Nombre del producto |

34805-19-1 |

Fórmula molecular |

C25H28N2O7 |

Peso molecular |

468,49 g/mole |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.